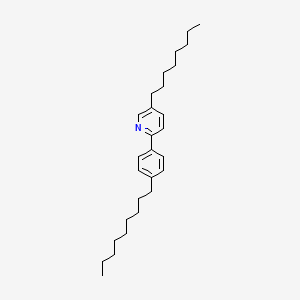
2-(4-Nonylphenyl)-5-octylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-壬基苯基)-5-辛基吡啶是一种有机化合物,属于烷基酚类。它的特点是在 4 位被壬基取代的苯环和在 5 位被辛基取代的吡啶环。
准备方法
合成路线和反应条件
2-(4-壬基苯基)-5-辛基吡啶的合成通常涉及苯酚和吡啶衍生物的烷基化。一种常用的方法是傅克烷基化,其中壬基苯酚与辛基卤代烃在路易斯酸催化剂(如三氯化铝)存在下反应。反应在无水条件下进行,以防止催化剂水解。
工业生产方法
在工业环境中,2-(4-壬基苯基)-5-辛基吡啶的生产可能涉及连续流动反应器,以确保一致的产品质量和产量。使用高纯度起始材料和优化的反应条件(如温度和压力控制)对于大规模合成至关重要。
化学反应分析
反应类型
2-(4-壬基苯基)-5-辛基吡啶可以发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化,形成醌类。
还原: 还原反应可以使用钯催化剂存在下的氢气进行,导致芳香环的氢化。
取代: 亲电取代反应可以在苯环上发生,其中卤素或硝基可以使用适当的试剂引入。
常用试剂和条件
氧化: 在酸性或中性条件下使用高锰酸钾。
还原: 以碳载钯为催化剂的氢气。
取代: 在路易斯酸催化剂存在下使用氯或溴进行卤化。
形成的主要产物
氧化: 醌类和其他氧化衍生物。
还原: 氢化的芳香族化合物。
取代: 卤代或硝基衍生物。
科学研究应用
2-(4-壬基苯基)-5-辛基吡啶在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 研究其对细胞过程的潜在影响,以及作为生化测定中的工具。
医学: 探索其潜在的治疗特性,包括抗炎和抗菌活性。
工业: 用于生产特种化学品,以及作为聚合物配方中的添加剂。
作用机制
2-(4-壬基苯基)-5-辛基吡啶的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能通过与这些靶标结合并调节其活性来发挥其作用。例如,它可能抑制参与炎症途径的某些酶,从而减少炎症。
相似化合物的比较
类似化合物
4-壬基苯酚: 一种相关化合物,其在苯酚环上连接着壬基,以其在非离子表面活性剂的生产中的应用而闻名。
双(4-壬基苯基)磷酸酯: 另一种相关化合物,用作聚合物配方中的抗氧化剂。
独特性
2-(4-壬基苯基)-5-辛基吡啶的独特性在于它同时存在壬基和辛基,这赋予了它独特的化学和物理性质。这种双取代模式会影响化合物的反应性和与生物靶标的相互作用,使其成为各种应用中的一种有价值的分子。
属性
分子式 |
C28H43N |
|---|---|
分子量 |
393.6 g/mol |
IUPAC 名称 |
2-(4-nonylphenyl)-5-octylpyridine |
InChI |
InChI=1S/C28H43N/c1-3-5-7-9-11-13-14-16-25-18-21-27(22-19-25)28-23-20-26(24-29-28)17-15-12-10-8-6-4-2/h18-24H,3-17H2,1-2H3 |
InChI 键 |
ZDMHXBXNSILCDT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)

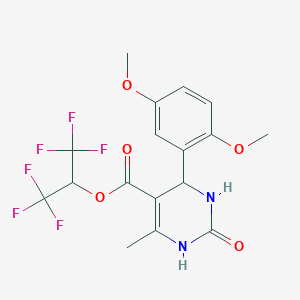
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
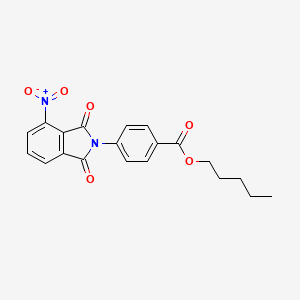
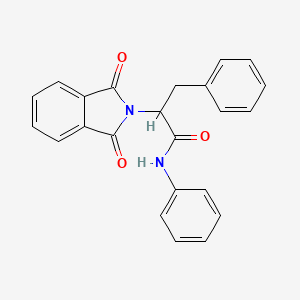
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)
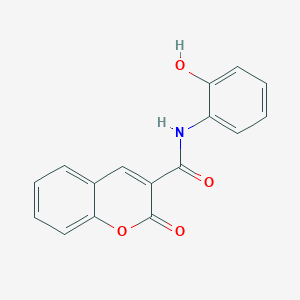

![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
